molecular formula C24H19N3O4 B2521932 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899753-16-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2521932
CAS No.: 899753-16-3
M. Wt: 413.433
InChI Key: XRDSPECQPZJWOZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that features a unique combination of benzodioxin and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the naphthyl group via a Friedel-Crafts acylation. The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(phenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c28-23(25-19-7-9-21-22(14-19)31-12-11-30-21)15-27-24(29)10-8-20(26-27)18-6-5-16-3-1-2-4-17(16)13-18/h1-10,13-14H,11-12,15H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDSPECQPZJWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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